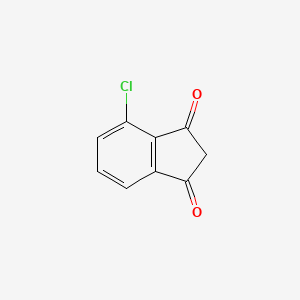

4-Chloro-1H-indene-1,3(2H)-dione

Description

Significance of the Indenedione Core in Chemical Research

The parent structure, 1H-indene-1,3(2H)-dione, often referred to as indan-1,3-dione, serves as a versatile scaffold in chemical research. nist.gov The presence of two ketone groups flanking an active methylene (B1212753) group provides a unique chemical reactivity profile. nih.gov This arrangement makes the indenedione core a valuable building block in organic synthesis, particularly in condensation reactions like the Knoevenagel condensation, to synthesize more complex molecules. nih.govencyclopedia.pub

The indenedione framework is a key component in the development of molecules with specific electronic properties. For instance, derivatives can be designed to act as electron acceptors in organic photovoltaic materials. Furthermore, the indenedione core is found in various compounds investigated for their biological activities, including potential antitumor properties. Derivatives of the indenedione scaffold have been explored as inhibitors of enzymes relevant to cancer cell proliferation. The core structure also serves as a precursor for the synthesis of a wide range of heterocyclic compounds.

Unique Structural and Electronic Features of 4-Chloro-1H-indene-1,3(2H)-dione

The introduction of a chlorine atom at the 4-position of the indenedione scaffold significantly influences the molecule's properties. The chlorine atom acts as an electron-withdrawing group, which modulates the electronic characteristics of the entire bicyclic system. This substitution results in an electron-deficient aromatic system, which in turn enhances the reactivity of the compound in certain chemical reactions, such as electrophilic substitutions and cycloadditions.

This altered electronic nature makes this compound a valuable intermediate in the synthesis of specialized chemical products, including dyes and ligands for metal complexes. The specific placement of the chlorine atom can also influence the regioselectivity of further chemical modifications on the molecule. The synthesis of such halogenated indane-1,3-diones typically requires the use of halogenated precursors, as direct halogenation of the indenedione ring system is often not feasible. encyclopedia.pub

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClO₂ nih.gov |

| Molecular Weight | 180.59 g/mol nih.gov |

| IUPAC Name | 4-chloroindene-1,3-dione nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloroindene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCBGWAJWAOXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495658 | |

| Record name | 4-Chloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20926-88-9 | |

| Record name | 4-Chloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1h Indene 1,3 2h Dione

Electrophilic Substitution Reactions of the Aromatic System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the indenedione system is generally challenging. The two carbonyl groups of the dione (B5365651) moiety exert a strong deactivating, electron-withdrawing effect on the aromatic ring, reducing its nucleophilicity and thus its reactivity towards electrophiles. nih.govmasterorganicchemistry.com This deactivation is further intensified by the presence of the electron-withdrawing chlorine atom at the C-4 position.

Consequently, forcing conditions are typically required to induce electrophilic substitution. When such reactions do occur, the regiochemical outcome is governed by the directing effects of the existing substituents. The chloro group is an ortho, para-director, while the dione group acts as a meta-director. This leads to a complex substitution pattern, although the positions ortho and para to the chlorine (C-5 and C-7) are the most likely sites of attack, as they are least deactivated. However, direct electrophilic substitution, such as nitration or halogenation on the parent indane-1,3-dione, is often not feasible, and such functional groups are typically introduced at an earlier stage of the synthesis. nih.govresearchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of Chloro Group (C-4) | Influence of Dione Group (C-1, C-3) | Overall Predicted Reactivity |

| C-5 | Activated (ortho) | Deactivated (meta) | Moderately deactivated, potential site |

| C-6 | Deactivated (meta) | Activated (para to C-3) | Strongly deactivated |

| C-7 | Activated (para) | Deactivated (meta) | Moderately deactivated, potential site |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This reactivity is significantly enhanced by the strong electron-withdrawing nature of the adjacent indene-1,3-dione system. The carbonyl groups effectively stabilize the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex. youtube.comchegg.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the dione group. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

This pathway is favored because the electron-withdrawing groups in positions ortho and para to the leaving group can directly participate in resonance stabilization of the intermediate. libretexts.org In 4-chloro-1H-indene-1,3(2H)-dione, the dione moiety provides this necessary stabilization, making the C-4 position an active site for nucleophilic attack by various nucleophiles, such as alkoxides, amines, and thiolates.

Oxidation Reactions of the Indenedione Moiety

The indenedione moiety can undergo oxidation at different sites, depending on the oxidant and reaction conditions.

Oxidation of the Active Methylene (B1212753) Group: The C-2 position, being alpha to two carbonyl groups, is an active methylene group. wikipedia.org It can be oxidized to a carbonyl group, which would convert this compound into 4-chloroninhydrin. Reagents like selenium dioxide (SeO2) are known to effect such transformations on related indanone structures. nih.gov

Oxidative Cleavage: Treatment with strong oxidizing agents can lead to the cleavage of the five-membered ring. For instance, attempts to oxidize the parent indane-1,3-dione with sodium hypochlorite (B82951) resulted in the formation of phthalic acid, indicating that the oxidant was too strong and cleaved the diketone. nih.govencyclopedia.pub A similar outcome would be expected for the 4-chloro derivative, likely yielding 3-chlorophthalic acid.

Table 2: Potential Oxidation Products

| Oxidizing Agent | Reaction Type | Probable Product |

| Selenium Dioxide (SeO2) | Methylene Oxidation | 4-Chloro-2-hydroxy-1H-indene-1,3(2H)-dione (4-Chloroninhydrin) |

| Sodium Hypochlorite (NaOCl) | Oxidative Cleavage | 3-Chlorophthalic acid |

| Jones' Reagent | Methylene Oxidation / Cleavage | Potential for both 4-Chloroninhydrin or cleavage products |

Cycloaddition Chemistry

The indenedione scaffold can participate in cycloaddition reactions, primarily through its enol or enolate form or through derivatives formed at the active methylene C-2 position.

Diels-Alder Reactions: The enol form of this compound possesses a conjugated diene system within the five-membered ring, allowing it to potentially act as a diene in [4+2] cycloaddition reactions. libretexts.org Conversely, derivatives such as 2-methylene-4-chloro-1H-indene-1,3(2H)-dione could function as dienophiles due to the electron-withdrawing nature of the adjacent carbonyl groups. mdpi.com

1,3-Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org Derivatives of indenedione, such as 2-arylidene-1,3-indandiones, have been shown to react with vinylethylene carbonates in asymmetric [3+2] cycloadditions to form spirocyclic compounds. researchgate.net The electron-deficient π-system of a 2-ylidene derivative of this compound would make it an excellent dipolarophile for reaction with 1,3-dipoles like azides, nitrile oxides, or nitrones. youtube.com

Coordination Chemistry and Ligand Formation

The two carbonyl oxygen atoms of the β-diketone system in this compound can act as a bidentate chelating ligand for various metal ions. Upon deprotonation of the active methylene C-2 position, a resonance-stabilized enolate is formed. This anionic ligand can coordinate to a metal center through the two oxygen atoms, forming a stable six-membered chelate ring.

This chelating ability is a well-known feature of β-diketones. Research on related 1,3-indandione (B147059) derivatives has shown their capacity to act as ligands, for instance, in binding to biological targets like misfolded protein aggregates. nih.gov The presence of the chlorine atom at C-4 modifies the electronic properties of the ligand, which can influence the stability and reactivity of the resulting metal complex. The formation of such complexes is relevant in catalysis and materials science. pleiades.online

Mechanistic Models of Reaction Pathways

The reactions of this compound are understood through established mechanistic models:

Electrophilic Aromatic Substitution (EAS): The mechanism proceeds through a high-energy carbocationic intermediate, the arenium ion or sigma complex. dalalinstitute.com The formation of this intermediate is the rate-determining step. The strong deactivation of the ring by the dione and chloro groups raises the activation energy for this step significantly.

Nucleophilic Aromatic Substitution (SNAr): The key mechanistic feature is the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this anionic intermediate is paramount, and the dione group plays a critical role in delocalizing the negative charge, thereby lowering the activation energy of the initial nucleophilic attack. The reaction is considered an addition-elimination process.

Reactions at C-2: Reactions involving the active methylene group, such as Knoevenagel condensations or oxidations, proceed via the formation of a nucleophilic enolate intermediate. wikipedia.org The acidity of the C-2 protons is high due to resonance stabilization of the conjugate base by both carbonyl groups. Computational studies on the parent 1,3-indandione have explored the ketone-enol tautomerization, which is a crucial step in these reactions, and have determined the free energy barrier to be significant. researchgate.net

Cycloadditions: These reactions are often concerted pericyclic processes, governed by the principles of orbital symmetry (Woodward-Hoffmann rules). youtube.com The reaction between a 1,3-dipole and a dipolarophile, for instance, is typically a one-step mechanism. youtube.com The frontier molecular orbitals (HOMO and LUMO) of the reactants determine the feasibility and regiochemical outcome of the cycloaddition. wikipedia.org

Investigation of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity:

In electrophilic aromatic substitution , regioselectivity is controlled by the conflicting directing effects of the C-4 chloro group (ortho, para-directing) and the dione function (meta-directing). The outcome depends on the specific electrophile and reaction conditions, but substitution is generally disfavored.

Nucleophilic aromatic substitution is highly regioselective, occurring exclusively at the C-4 position, as this is the location of the leaving group activated by the dione moiety.

In 1,3-dipolar cycloadditions involving 2-ylidene derivatives, regioselectivity is determined by electronic and steric factors, analyzed through Frontier Molecular Orbital (FMO) theory. wikipedia.org Generally, the reaction leads to a mixture of regioisomers, although catalytic systems can enhance selectivity. youtube.com

Stereoselectivity:

In cycloaddition reactions , such as the Diels-Alder reaction, stereoselectivity is often observed. The endo rule, for example, predicts that the major product will have a specific stereochemical orientation, although this is a kinetic preference. libretexts.org

If a chiral center is introduced at the C-2 position, for example through an asymmetric aldol (B89426) or Michael reaction, subsequent transformations could be influenced by this stereocenter, leading to diastereoselective outcomes. The development of asymmetric catalytic methods for reactions involving indenedione derivatives is an active area of research aimed at controlling the stereochemistry of the products. researchgate.net

Spectroscopic and Crystallographic Characterization of 4 Chloro 1h Indene 1,3 2h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize 4-Chloro-1H-indene-1,3(2H)-dione and its derivatives.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum would be expected to show signals corresponding to the aromatic protons and the methylene (B1212753) protons. For instance, in a related derivative, 2-phenylquinolin-4(1H)-one, the enolic proton appears as a singlet at δ 11.72 ppm. rsc.org The aromatic protons typically resonate in the region of δ 7.0-8.5 ppm, with their specific shifts and coupling patterns dependent on their position relative to the chloro and carbonyl substituents. The methylene protons at the C-2 position are expected to appear as a singlet, with a chemical shift influenced by the adjacent carbonyl groups.

Table 1: ¹H NMR Spectral Data for Selected Indene-1,3-dione Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) | rsc.org |

| 2-(o-tolyl)quinolin-4(1H)-one | DMSO-d₆ | 11.60 (s, 1H), 7.99 (d, J = 8.2 Hz, 1H), 7.81 (dd, J = 6.6, 3.0 Hz, 2H), 7.62 – 7.55 (m, 3H), 7.53 (s, 1H), 7.16 (d, J = 8.2 Hz, 1H), 6.28 (d, J = 1.7 Hz, 1H), 2.44 (s, 3H) | rsc.org |

This table is interactive. Click on the headers to sort the data.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, the spectrum will exhibit distinct signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The carbonyl carbons are typically found downfield, in the range of δ 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by the chlorine substituent and the fused ring system. For example, in 2-phenylquinolin-4(1H)-one, the carbonyl carbon appears at δ 176.92 ppm, and the aromatic carbons resonate between δ 107.32 and 149.98 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for Selected Indene-1,3-dione Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 | rsc.org |

| 2-(o-tolyl)quinolin-4(1H)-one | DMSO-d₆ | 176.80, 149.76, 141.85, 140.68, 134.28, 130.37, 128.98, 127.37, 124.94, 124.72, 122.90, 117.98, 107.23, 21.42 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₉H₅ClO₂, with a monoisotopic mass of approximately 179.9978 Da. nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed, along with isotopic peaks corresponding to the presence of the chlorine-37 isotope. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. For example, the HRMS data for a related compound, 2-(p-chlorophenyl)quinolin-4(1H)-one, showed a [M+H]⁺ ion at m/z 256.0523, which is in close agreement with the calculated value of 256.0524 for C₁₅H₁₁ClNO. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A thorough analysis of the crystal structure of this compound is essential to understand the non-covalent interactions that govern its solid-state packing. Such interactions, including hydrogen bonds and halogen bonds, are crucial in determining the material's physical properties. In related chloro-substituted organic molecules, halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole), can play a significant role in the crystal lattice formation. Similarly, hydrogen bonds, likely involving the carbonyl oxygens as acceptors, would be expected. However, without a published crystal structure for this compound, a detailed description and data table of these interactions cannot be provided.

Molecular Conformation and Planarity Analysis

The conformation and degree of planarity of the this compound molecule are fundamental to understanding its reactivity and electronic properties. A crystallographic study would provide precise data on bond lengths, bond angles, and dihedral angles, which would allow for a detailed analysis of the indene (B144670) ring system's planarity and the orientation of the chloro-substituent. While theoretical calculations could predict the molecular geometry, experimental data from X-ray diffraction is required for a definitive analysis. Currently, no such experimental data appears to be published for this specific compound.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering a fingerprint of its chemical structure. An analysis of the Raman spectrum of this compound would reveal characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C=O, C-Cl, and C-H bonds, as well as the vibrations of the aromatic ring. While the existence of Raman spectral data is noted in some databases, the actual spectra and detailed peak assignments are not available in the surveyed literature, precluding the creation of a data table of characteristic Raman shifts.

Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy would be relevant if the molecule is chiral or placed in a chiral environment. As this compound is not inherently chiral, its ECD spectrum would be silent unless it forms chiral aggregates or is studied in a chiral solvent.

Specific experimental UV-Vis and ECD spectra for this compound are not reported in the accessible scientific literature, making it impossible to provide a data table of absorption maxima (λmax) and corresponding molar absorptivities (ε).

Theoretical and Computational Chemistry Studies on 4 Chloro 1h Indene 1,3 2h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com For molecules like 4-Chloro-1H-indene-1,3(2H)-dione, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometry, vibrational frequencies, and a host of electronic properties. google.commdpi.com

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of these orbitals across the molecular structure indicates the likely regions involved in electron donation and acceptance. For aromatic compounds, the HOMO is often distributed over the π-system, while the LUMO's location can be influenced by electron-withdrawing groups. In the case of this compound, the electron-withdrawing chlorine atom and the carbonyl groups are expected to significantly influence the energies and localizations of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following values are representative examples based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.54 |

| Energy Gap (ΔE) | 4.31 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and kinetic stability of a molecule. nih.gov

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability. A smaller energy gap suggests higher polarizability, lower kinetic stability, and higher chemical reactivity. nih.gov

Global Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. A large energy gap corresponds to a harder, less reactive molecule.

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's capacity to receive electrons.

Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A high electrophilicity index points to a good electrophile. thaiscience.info

These descriptors provide a quantitative framework for comparing the reactivity of different indane-dione derivatives.

Table 2: Illustrative Global Chemical Reactivity Descriptors (Note: These values are calculated from the illustrative data in Table 1 for demonstrative purposes.)

| Descriptor | Formula | Illustrative Value |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.695 eV |

| Global Hardness (η) | (ELUMO – EHOMO) / 2 | 2.155 eV |

| Global Softness (S) | 1 / η | 0.464 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / 2η | 5.113 eV |

While global descriptors give a general sense of reactivity, local descriptors predict the most reactive sites within the molecule.

Fukui Indices: These indices are used to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. They are derived from changes in electron density as the number of electrons in the system is altered.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is invaluable for predicting the sites for electrophilic and nucleophilic reactions. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and a region of positive potential near the hydrogen atoms.

The properties of a molecule can be significantly influenced by its solvent environment. researchgate.net Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. researchgate.net Studies have shown that the absorption and emission spectra of organic compounds can shift depending on the polarity of the solvent. researchgate.netelsevierpure.com For instance, an increase in solvent polarity can cause a noticeable red shift (a shift to longer wavelengths) in the emission spectrum, which can be indicative of intramolecular charge transfer. elsevierpure.com Theoretical calculations can model these shifts in spectroscopic data (e.g., IR, NMR, UV-Vis) by incorporating the dielectric constant of the solvent, providing insights that align with experimental observations. researchgate.netresearchcommons.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the stability of molecular complexes and their interaction with their surroundings under physiological or other defined conditions.

MD simulations are particularly useful for studying the adsorption of organic molecules onto surfaces, such as those of metals or metal oxides. This is relevant in fields like materials science and corrosion inhibition. For a molecule like this compound, simulations could model its interaction with a metal surface (e.g., copper, iron). By analyzing the simulation trajectories, researchers can determine the preferred orientation of the molecule on the surface and calculate the binding energy. A strong binding energy would suggest effective adsorption, which is often mediated by the heteroatoms (oxygen and chlorine) and the π-electrons of the aromatic system interacting with the d-orbitals of the metal. These theoretical studies can predict the efficiency of such molecules as, for example, corrosion inhibitors.

Stability Assessment of Molecular Complexes

The stability of molecular complexes involving this compound is a critical factor in determining its biological and chemical reactivity. Computational studies assess this stability by examining the non-covalent interactions between the indenedione derivative and its binding partners, such as proteins or other small molecules.

Research indicates that the stability of these complexes is primarily governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in complexes with biological macromolecules like enzymes, the electron-withdrawing nature of the chlorine atom and the carbonyl groups influences the electronic distribution of the aromatic system, modulating its interaction potential. The formation of hydrogen bonds is a key stabilizing factor, particularly noted in related chloro-substituted dione (B5365651) compounds where N—H⋯O and C—H⋯Cl interactions create stable, infinite chains in the crystalline state. researchgate.net Van der Waals forces also play a significant role in the stabilization of ligand-protein complexes. beilstein-journals.org

Molecular dynamics (MD) simulations, often performed for periods of 100 nanoseconds or more, provide a dynamic assessment of the stability of these complexes under simulated physiological conditions. These simulations can predict the binding affinities, with negative docking scores indicating stronger, more stable complexes. beilstein-journals.org

Table 1: Key Interactions Contributing to the Stability of Indenedione-Family Molecular Complexes

| Interaction Type | Description | Example Target Moiety |

|---|---|---|

| Hydrogen Bonding | Formation of bonds between hydrogen atoms and electronegative atoms like oxygen or nitrogen. | Amino acid residues (e.g., Serine, Cysteine) in enzyme active sites. beilstein-journals.org |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the binding pocket, driven by the exclusion of water. | Aromatic or aliphatic side chains of amino acids. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, or Tryptophan residues in a protein. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom (chlorine) as an electrophilic species. | Carbonyl oxygen or other Lewis basic sites. researchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General contribution to the overall stability of the ligand-protein complex. beilstein-journals.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of new chemical entities and guiding the rational design of molecules with enhanced potency. nih.govnih.gov

For a compound like this compound, a QSAR model would take the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors) + error wikipedia.org

The process involves calculating various molecular descriptors for a set of related indenedione derivatives and correlating them with experimentally determined biological activities (e.g., enzyme inhibition IC₅₀ values). nih.govnih.gov Statistical methods such as Multiple Linear Regression (MLR) or Projection to Latent Structures (PLS) are employed to generate the predictive model. nih.govnih.govijpbs.net

Key descriptors in QSAR studies for aromatic and heterocyclic compounds often include:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). These describe the molecule's ability to engage in electronic interactions. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters that relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which quantifies the lipophilicity of the compound, crucial for membrane permeability. nih.gov

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

A hypothetical QSAR model for indenedione derivatives might reveal that activity is positively correlated with the charge on a carbonyl carbon and negatively correlated with lipophilicity, guiding chemists to synthesize analogues with specific electronic and solubility properties. nih.govnih.gov

Table 2: Representative Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Information Provided |

|---|---|---|

| Electronic | Net Atomic Charge (e.g., qC1) | Governs electrostatic and hydrogen bonding interactions. nih.gov |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Hydrophobic | LogP | Predicts solubility and ability to cross biological membranes. nih.gov |

| Steric | Molar Refractivity (MR) | Describes molecular volume and polarizability. |

| Topological | Wiener Index | Encodes information about molecular branching. |

Molecular Docking Studies for Interaction Mechanisms

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org For this compound, docking studies are primarily used to elucidate its interaction mechanism with specific biological targets, such as enzymes.

Studies have investigated the anticoagulant properties of this compound, with molecular docking suggesting it interacts with specific active sites on the enzyme thrombin. Similarly, related indenedione derivatives have been docked against targets like Ubiquinol-cytochrome reductase, where the model showed strong binding within the active site mediated by hydrophobic and π-π interactions.

The docking process involves placing the ligand (this compound) into the binding site of a target protein whose three-dimensional structure is known. A scoring function then estimates the binding affinity, with lower binding energy values indicating a more stable and probable interaction. beilstein-journals.orgmdpi.com These simulations can precisely identify the key amino acid residues involved in the interaction. For example, docking might reveal a hydrogen bond between a carbonyl oxygen of the indenedione and a serine residue, or a halogen bond between the chlorine atom and a backbone carbonyl in the protein. researchgate.netbeilstein-journals.org

Table 3: Summary of Molecular Docking Insights for Indenedione Derivatives

| Target Enzyme | Predicted Interacting Residues | Type of Interaction | Predicted Outcome |

|---|---|---|---|

| Thrombin | Active site residues | Hydrogen bonding, Hydrophobic | Anticoagulant activity |

| Ubiquinol-cytochrome reductase | Active site residues | Hydrophobic, π-π interactions | Enzyme inhibition |

| Inducible Nitric Oxide Synthase (iNOS) | Cys, Ser | Hydrogen bonding, Van der Waals | Anti-inflammatory effect beilstein-journals.org |

| Cyclooxygenase-2 (COX-2) | Not specified | Low binding energy interaction | Potential anti-inflammatory activity mdpi.com |

Conformational Analysis and Isomerization Studies

The conformational flexibility and potential for isomerization of this compound are fundamental to its chemical behavior. The core 1H-indene-1,3(2H)-dione structure is a β-diketone, which allows it to exist in equilibrium between its diketo form and an enol tautomer. wikipedia.org

Conformational Analysis: The indane-1,3-dione scaffold is largely planar. researchgate.net The chlorine substituent at the 4-position is not expected to significantly disrupt this planarity. This rigid, planar structure can be advantageous for fitting into specific, often flat, binding sites within biological macromolecules.

Isomerization (Tautomerism): The most significant isomerization for this compound is keto-enol tautomerism. The hydrogen atoms on the carbon at the 2-position (the methylene (B1212753) bridge) are acidic due to their position between two electron-withdrawing carbonyl groups. wikipedia.org This allows for the formation of an enol isomer, where a proton moves from the C-2 carbon to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond within the five-membered ring. While the diketo form typically predominates in the solid state, the enol form can be significantly present in solution, and its concentration is influenced by solvent polarity. wikipedia.org This tautomerism is critical as the enol form presents different hydrogen bonding capabilities and a different electronic profile, which can alter its reactivity and biological interactions. researchgate.net

Furthermore, studies on related 2-ylidenemethylene-1H-indene-1,3(2H)-diones have shown they can undergo E/Z isomerization when exposed to UV light, indicating that photochemical methods could potentially be used to control the geometry of certain derivatives. researchgate.net

Table 4: Comparison of Diketo and Enol Tautomers

| Feature | Diketo Form | Enol Form |

|---|---|---|

| Structure | Contains two C=O groups and a CH₂ group. | Contains one C=O, one C-OH, and a C=C bond in the five-membered ring. |

| Key Functional Groups | Ketone, Methylene | Ketone, Enol (Vinyl alcohol) |

| Predominance | Generally favored in solid state and nonpolar solvents. wikipedia.org | Stabilized by polar solvents and intramolecular hydrogen bonding. |

| Reactivity | Nucleophilic character at C-2. wikipedia.org | Different hydrogen bonding capacity; altered electronic properties. researchgate.net |

Research on Derivatives and Analogues of 4 Chloro 1h Indene 1,3 2h Dione

Design and Synthesis of Novel Halogenated Indenedione Derivatives

The synthesis of halogenated 1H-indene-1,3(2H)-dione derivatives requires a strategic approach, as direct halogenation of the parent indane-1,3-dione scaffold is generally not a viable method. nih.gov Instead, the design and synthesis of these compounds rely on the use of appropriately halogenated precursors.

A primary synthetic route involves the Claisen condensation of a dialkyl phthalate (B1215562) with an alkyl acetate (B1210297). For the synthesis of 4-Chloro-1H-indene-1,3(2H)-dione, this would necessitate starting with a chlorinated phthalic acid derivative. For instance, the condensation of dimethyl 3-chlorophthalate with ethyl acetate in the presence of a base like sodium ethoxide would yield the corresponding 2-(ethoxycarbonyl)-4-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-ide intermediate. Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions would then furnish the desired this compound. nih.gov

This precursor-based strategy allows for the regioselective introduction of halogen atoms onto the aromatic ring of the indene-1,3-dione system, enabling the synthesis of a variety of halogenated derivatives. A series of halogenated indane-1,3-diones have been successfully synthesized using halogenated phthalic anhydrides as starting materials, which are then converted to the final products using reagents like ethyl acetoacetate. nih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted Indenediones

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on other substituted indenedione derivatives. For example, studies on 2-arylidine-1H-indene-1,3(2H)-dione analogs have revealed important correlations between the nature and position of substituents on the aryl ring and their biological activities. sums.ac.ir

General principles of SAR indicate that the introduction of a chlorine atom at the 4-position of the indene-1,3-dione core, as in this compound, would significantly alter its electronic distribution and steric profile compared to the unsubstituted parent compound. This, in turn, is expected to influence its reactivity and biological interactions.

Comparative Analysis with Parent Indene-1,3(2H)-dione and Other Analogues

A comparative analysis of this compound with its parent compound, Indene-1,3(2H)-dione, and other analogues highlights the profound impact of substituents on the molecule's properties.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | C₉H₅ClO₂ | 180.59 |

| 1H-Indene-1,3(2H)-dione | C₉H₆O₂ | 146.14 |

| 2-[(4-chlorophenyl)phenylacetyl]-1H-indene-1,3(2H)-dione | C₂₃H₁₅ClO₃ | 374.82 |

Influence of Halogen Substituents on Electronic Properties and Reactivity

The presence of a halogen substituent, such as chlorine in this compound, exerts a dual electronic effect on the aromatic ring: an inductive effect and a resonance effect. lasalle.eduucalgary.ca The high electronegativity of chlorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution compared to the unsubstituted benzene (B151609) ring. libretexts.org This deactivation occurs because the inductive effect withdraws electron density from the ring, making it less nucleophilic. libretexts.org

This interplay of inductive and resonance effects in this compound makes its aromatic ring less reactive towards electrophiles than that of the parent Indene-1,3(2H)-dione. The electron-withdrawing nature of the chlorine atom also influences the acidity of the methylene (B1212753) protons at the 2-position, potentially affecting its reactivity in condensation reactions.

Impact of Other Aromatic or Heteroaromatic Substituents on Molecular Properties

The introduction of other aromatic or heteroaromatic substituents onto the indene-1,3-dione framework can lead to a wide range of molecular properties. The nature of these substituents, whether they are electron-donating or electron-withdrawing, significantly influences the electronic and steric characteristics of the entire molecule. lasalle.edu

For example, the presence of an electron-donating group, such as a methoxy (B1213986) group (-OCH₃), on the aromatic ring would increase the electron density of the ring through a strong resonance effect, making it more susceptible to electrophilic attack. Conversely, a strong electron-withdrawing group, like a nitro group (-NO₂), would significantly deactivate the ring towards electrophilic substitution.

The attachment of bulky aromatic or heteroaromatic groups can also introduce steric hindrance, which can direct the regioselectivity of further reactions. These substituents can also participate in π-π stacking interactions, influencing the solid-state packing and potentially the material properties of the compounds. The diverse range of possible substituents allows for the fine-tuning of the physicochemical and biological properties of indene-1,3-dione derivatives for specific applications.

Advanced Applications of 4 Chloro 1h Indene 1,3 2h Dione and Its Derivatives in Materials Science

Role in Organic Photovoltaic Materials and Solar Cells

The electron-deficient nature of the 4-Chloro-1H-indene-1,3(2H)-dione scaffold makes it a compelling electron acceptor in the design of organic photovoltaic (OPV) materials. In devices like dye-sensitized solar cells (DSSCs), these compounds can facilitate charge-transfer complexes, which are crucial for efficient light absorption and charge separation. The indane-1,3-dione moiety, in general, is recognized for its potential in organic electronics. mdpi.com Derivatives can be engineered to enhance the performance of photovoltaic devices by optimizing their electronic properties.

Development of Dyes and Pigments

Derivatives of indane-1,3-dione are utilized in the synthesis of various dyes. For instance, methine and azamethine dyes have been derived from this class of compounds. acs.org The core structure of indane-1,3-dione acts as an effective electron-withdrawing group, which is a key feature in the design of push-pull dyes. researchgate.net These dyes are instrumental in various applications, including as photoinitiators for polymerization processes. researchgate.net The specific properties of the resulting dyes can be tuned by modifying the substituents on the indane-1,3-dione framework.

Application as Ligands for Metal Complexes

The versatile structure of this compound allows it to act as a ligand in the formation of metal complexes. The ketone groups and the aromatic ring can coordinate with metal ions, leading to the formation of stable complexes with potentially useful catalytic or material properties. For example, derivatives of 2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione are used as ligands in catalysis. The coordination chemistry of these compounds opens avenues for creating novel materials with tailored electronic and magnetic properties.

Research in Electroluminescent Devices and Optoelectronics

Indane-1,3-dione derivatives are under investigation for their potential in electroluminescent devices, such as organic light-emitting diodes (OLEDs). Their ability to form charge-transfer complexes makes them suitable for these applications. The development of new indane-1,3-dione-based materials is a focus of research in organic electronics, with the goal of creating more efficient and stable optoelectronic components. mdpi.com

Investigation as Corrosion Inhibitors

Recent studies have explored the use of indene-1,3-dione derivatives as corrosion inhibitors for metals like steel in acidic environments. researchgate.netresearchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.netsemanticscholar.org The effectiveness of these inhibitors is attributed to the presence of heteroatoms and aromatic rings in their structure, which facilitate adsorption. researchgate.net Research has shown that certain 2H-indeine-1,3-dione derivatives act as mixed-type inhibitors, and their adsorption on the steel surface follows the Temkin adsorption isotherm. researchgate.net The inhibition efficiency of these compounds can be quite high, with some quinoxaline (B1680401) derivatives containing a dione (B5365651) moiety reaching up to 95%. researchgate.net

| Inhibitor Type | Metal | Environment | Inhibition Efficiency | Adsorption Isotherm |

| 2H-indeine-1,3-dione derivatives | C-steel | 1 M HCl | - | Temkin |

| 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione | Mild Steel | 1.0 M HCl | 95% at 10⁻³ M | Langmuir |

| 1,4-diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione | Mild Steel | 1.0 M HCl | 89% at 10⁻³ M | Langmuir |

| Dihydroxybenzene Isomers | Aluminum Alloy 5754 | Bicarbonate Buffer (pH=11) | Up to 98% (Catechol) | Ligand Exchange (Catechol/Quinol), Chemisorption (Resorcinol) |

Use as Photoinitiators in Polymerization Processes

Indane-1,3-dione and its derivatives have been successfully employed as photoinitiators in free radical polymerization, a process central to technologies like 3D printing. researchgate.net These compounds, particularly when part of a two or three-component photoinitiating system, demonstrate high efficiency in initiating polymerization upon exposure to light, such as a 405nm LED. researchgate.net Their effectiveness stems from their push-pull electronic structure, where the indane-1,3-dione group acts as the electron-accepting part. researchgate.net This allows for the generation of free radicals necessary to start the polymerization chain reaction. researchgate.net

Non-Linear Optical (NLO) Applications

The field of non-linear optics (NLO) has seen promising applications of indane-1,3-dione derivatives. mdpi.com These organic materials can exhibit significant third-order NLO properties, which are crucial for applications in optical switching, data storage, and other optoelectronic devices. tuni.finih.gov Research into arylmethylene-1,3-indandione-based molecular glasses has revealed their potential for third harmonic generation. tuni.fi The NLO response of these materials arises from the transfer of delocalized π-electrons from a donor to the acceptor group, which is the 1,3-indandione (B147059) moiety. nih.gov

| Compound | NLO Property | Measurement Technique | Key Finding |

| 2-(4-diethylaminobenzylidene)indan-1,3-dione and its linked derivatives | Third-order non-linear susceptibility (χ³) | Maker-fringe technique | Linked structures show higher molecular second-order hyperpolarizability. tuni.fi |

| 1,3-indandione derivatives (INB3 and INT3) | Broadband nonlinear absorption (NLA) and two-photon absorption (TPA) | Femtosecond Z-scan and pump-probe technique | These derivatives are promising for optical limiting applications. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1H-indene-1,3(2H)-dione derivatives?

Derivatives of this compound can be synthesized via condensation reactions. For example, equimolar phthalide and substituted benzaldehydes react under basic conditions (e.g., sodium methoxide) in ethyl acetate to yield 2-aryl-substituted indenediones . Another method involves allylic phosphorus ylides and chromone aldehydes under catalytic conditions (e.g., CSA or MePhP) to form chromone-fused indenediones, achieving yields up to 80% .

Q. How can spectroscopic techniques characterize this compound derivatives?

Key characterization methods include:

- NMR : H and C NMR identify substituent positions and confirm enol-keto tautomerism. For instance, enol forms show distinct proton shifts near δ 12 ppm .

- IR : Stretching frequencies for carbonyl groups (C=O) appear at ~1700–1750 cm, with variations depending on substituent electron-withdrawing/donating effects .

- Elemental Analysis : Confirms purity, with deviations ≤ ±0.4% for C, H, and N .

Q. What biological assays are suitable for preliminary evaluation of indenedione derivatives?

The PASS server predicts biological activities (e.g., enzyme inhibition) computationally . Experimentally, derivatives can be tested against:

- Ubiquinol-cytochrome reductase inhibition (via spectrophotometric assays monitoring NADH oxidation) .

- Antimicrobial activity using disk diffusion or microbroth dilution assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in indenedione derivatives?

Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and packing interactions. For example, asymmetric units may reveal solvent inclusion (e.g., dichloromethane in P2 space group structures) without hydrogen bonding, clarifying steric effects . Refinement protocols should account for high-resolution or twinned data using programs like SHELXPRO .

Q. What computational methods validate enzyme inhibition mechanisms of 4-Chloro-indenediones?

Molecular docking (e.g., MOE or AutoDock) models interactions between derivatives and target enzymes. For instance, compound 11 (a related indenedione) showed strong binding to Ubiquinol-cytochrome reductase’s active site via hydrophobic and π-π interactions . MD simulations (≥100 ns) further assess stability of ligand-protein complexes under physiological conditions.

Q. How to address contradictions between predicted and experimental biological activity data?

Discrepancies may arise from:

- Solvent effects : Enol-keto tautomerism in polar solvents alters reactivity .

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) evaluate degradation rates.

- Off-target interactions : Selectivity profiling using kinase panels or proteome-wide screens. Reconcile computational predictions (PASS server) with dose-response assays (IC determinations) to refine structure-activity relationships .

Q. What strategies optimize the enantioselective synthesis of indenedione derivatives?

N-Heterocyclic carbene (NHC) catalysts enable desymmetrization of cyclic 1,3-diketones. For example, succinic anhydride and tributylphosphine in acetonitrile yield nitroethyl-substituted indenediones with 74% enantiomeric excess . Chiral HPLC or SFC separates diastereomers, while X-ray crystallography confirms absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.